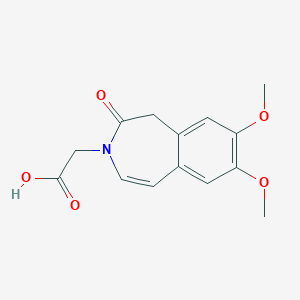

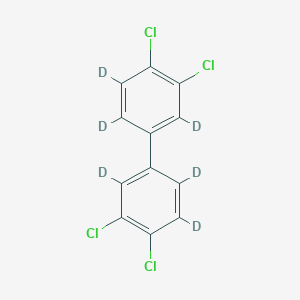

3,3',4,4'-Tetrachlorodiphenyl-D6

説明

科学的研究の応用

Methanol as a Cosolvent for PCB Decomposition

Research by Anitescu and Tavlarides (2002) demonstrated the effectiveness of methanol as a cosolvent and rate-enhancer in the oxidation kinetics of 3,3′,4,4′-tetrachlorobiphenyl decomposition in supercritical water. Their study revealed that methanol could facilitate a free-radical reaction pathway, leading to consecutive dechlorinations and ultimately to the oxidation of the compound to mineral products. This process underscores the potential of methanol in enhancing the degradation of chlorinated biphenyls under specific conditions, offering insights into environmental remediation techniques (Anitescu & Tavlarides, 2002).

Electronic and Photophysical Properties Study

Arulmozhiraja et al. (2002) conducted density functional theory studies on radical ions of selected polychlorinated biphenyls, including 3,3',4,4'-tetrachlorobiphenyl. Their work provided crucial insights into the adiabatic ionization potentials and electron affinities of these compounds, shedding light on the electronic structure and reactivity of PCBs. Such studies are fundamental in understanding the environmental persistence and toxicological impacts of PCBs (Arulmozhiraja, Fujii, & Morita, 2002).

Hydroxylated Metabolites in Whole Poplar Plants

Zhai, Lehmler, and Schnoor (2010) identified hydroxylated metabolites of 3,3',4,4'-tetrachlorobiphenyl in whole poplar plants, demonstrating the plant's ability to metabolize PCBs into hydroxylated forms. This research is pivotal in the field of phytoremediation, indicating that certain plant species can be utilized to degrade or transform PCBs present in the environment, thereby reducing their harmful impacts (Zhai, Lehmler, & Schnoor, 2010).

Electrochemical Impedance Sensor Development

Wei et al. (2011) reported the development of an electrochemical impedance sensor for the determination of PCB-77 (3,3',4,4'-tetrachlorobiphenyl) based on a single-walled carbon nanotube/pyrenecyclodextrin hybrid. This advancement represents a significant contribution to analytical chemistry, offering a novel method for detecting PCBs with high sensitivity and specificity (Wei, Kong, Yang, Wang, Liu, & Huang, 2011).

作用機序

Target of Action

It is known that polychlorinated biphenyls (pcbs), a class of chemicals to which this compound belongs, can interact with various cellular and molecular targets, including receptors, enzymes, and transport proteins .

Mode of Action

Pcbs are known to exert their effects through various mechanisms, such as the disruption of membrane function, interference with signal transduction pathways, and alteration of gene expression .

Biochemical Pathways

Pcbs are known to affect a variety of biochemical pathways, including those involved in the metabolism of lipids, carbohydrates, and proteins .

Pharmacokinetics

Pcbs are generally known to be lipophilic and can accumulate in adipose tissue, leading to long biological half-lives .

Result of Action

Pcbs are known to cause a variety of effects at the molecular and cellular level, including oxidative stress, disruption of calcium homeostasis, and induction of apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,3’,4,4’-Tetrachlorodiphenyl-D6 . For instance, temperature and pH can affect the stability and solubility of the compound . Furthermore, the presence of other chemicals in the environment can influence the compound’s bioavailability and toxicity .

生化学分析

Biochemical Properties

3,3’,4,4’-Tetrachlorodiphenyl-D6 plays a significant role in biochemical reactions, particularly as a persistent organic pollutant. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding to 3,3’,4,4’-Tetrachlorodiphenyl-D6, AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of various genes involved in xenobiotic metabolism .

Cellular Effects

3,3’,4,4’-Tetrachlorodiphenyl-D6 exerts various effects on different cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of AhR by 3,3’,4,4’-Tetrachlorodiphenyl-D6 can lead to the induction of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. This compound can also disrupt endocrine signaling, leading to altered hormone levels and reproductive toxicity .

Molecular Mechanism

The molecular mechanism of 3,3’,4,4’-Tetrachlorodiphenyl-D6 involves its binding to the AhR, leading to the activation of downstream signaling pathways. This binding results in the translocation of the AhR-3,3’,4,4’-Tetrachlorodiphenyl-D6 complex to the nucleus, where it interacts with ARNT and binds to XREs in the DNA. This interaction leads to changes in gene expression, including the induction of cytochrome P450 enzymes and other genes involved in xenobiotic metabolism. Additionally, 3,3’,4,4’-Tetrachlorodiphenyl-D6 can inhibit or activate various enzymes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’,4,4’-Tetrachlorodiphenyl-D6 can change over time. The compound is relatively stable and resistant to degradation, leading to its persistence in the environment and biological systems. Long-term exposure to 3,3’,4,4’-Tetrachlorodiphenyl-D6 can result in chronic toxicity, including liver damage, immunotoxicity, and carcinogenic effects. In vitro and in vivo studies have shown that the compound can bioaccumulate in tissues, leading to prolonged biological effects .

Dosage Effects in Animal Models

The effects of 3,3’,4,4’-Tetrachlorodiphenyl-D6 vary with different dosages in animal models. At low doses, the compound may induce mild biochemical changes, while higher doses can lead to significant toxic effects. Threshold effects have been observed, where a certain dosage level must be reached before adverse effects become apparent. High doses of 3,3’,4,4’-Tetrachlorodiphenyl-D6 can cause severe toxicity, including liver damage, reproductive toxicity, and carcinogenicity .

Metabolic Pathways

3,3’,4,4’-Tetrachlorodiphenyl-D6 is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 3,3’,4,4’-Tetrachlorodiphenyl-D6, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3,3’,4,4’-Tetrachlorodiphenyl-D6 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to accumulate in fatty tissues, leading to bioaccumulation and biomagnification in the food chain. This distribution pattern can have significant implications for its toxicity and environmental impact .

Subcellular Localization

The subcellular localization of 3,3’,4,4’-Tetrachlorodiphenyl-D6 can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For instance, it may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, or to the nucleus, where it binds to AhR and influences gene expression. These localization patterns can modulate the compound’s biochemical and cellular effects .

特性

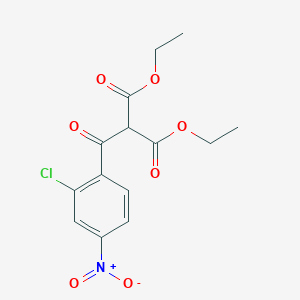

IUPAC Name |

1,2-dichloro-3,4,6-trideuterio-5-(3,4-dichloro-2,5,6-trideuteriophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMGJOKDKOLIDP-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])Cl)Cl)[2H])[2H])Cl)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)

![1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid](/img/structure/B1459205.png)

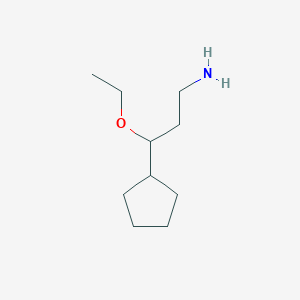

![3-[(2-Furylmethyl)sulfonyl]pyrrolidine](/img/structure/B1459206.png)

![1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459207.png)

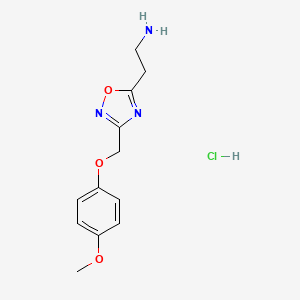

![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1459213.png)